molecular formula C17H20N2 B13021258 N,N-dibenzylazetidin-3-amine

N,N-dibenzylazetidin-3-amine

Cat. No.: B13021258
M. Wt: 252.35 g/mol
InChI Key: PMXSYFWBQMZBHS-UHFFFAOYSA-N
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Description

N,N-Dibenzylazetidin-3-amine (CAS 931414-81-2) is a synthetic azetidine derivative of interest in medicinal chemistry and organic synthesis. This compound features a central azetidine ring, a four-membered nitrogen-containing heterocycle known for its ring strain and utility as a conformational constraint in bioactive molecules . The amine nitrogen at the 3-position is furnished with dibenzyl protective groups, a feature demonstrated to be crucial in specialized synthetic pathways, such as the stereoselective formation of β-lactam-containing pseudopeptides via the Mitsunobu reaction . Azetidines and their derivatives are explored in pharmaceutical research for their potential as building blocks for various therapeutic agents, including antibiotics, enzyme inhibitors, and receptor ligands . This chemical is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N-dibenzylazetidin-3-amine

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19(17-11-18-12-17)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

PMXSYFWBQMZBHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzylazetidin 3 Amine

Nucleophilic Character and Basic Properties of the Tertiary Amine Nitrogen

The nitrogen atom in N,N-dibenzylazetidin-3-amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. libretexts.org Basicity refers to the ability to accept a proton, while nucleophilicity describes the ability to donate an electron pair to an electrophile, typically a carbon atom. masterorganicchemistry.com The presence of two electron-donating benzyl (B1604629) groups enhances the electron density on the nitrogen, thereby influencing its reactivity. libretexts.org

Coordination Chemistry and Ligand Properties

Tertiary amines can act as ligands in coordination complexes, donating their lone pair of electrons to a metal center. libretexts.org The ability of this compound to act as a ligand would depend on the steric hindrance imposed by the two bulky benzyl groups, which could affect its ability to approach and coordinate to a metal ion. masterorganicchemistry.com The design of ligands is a central aspect of coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. bham.ac.uk Chiral N,N'-dioxide ligands, for instance, have been synthesized from amino acids and amines and can act as neutral tetradentate ligands, binding to a variety of metal ions. rsc.org

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for its reactivity. rsc.org While more stable than the highly reactive three-membered aziridines, the strain in azetidines facilitates unique chemical transformations. rsc.org

Ring-Opening Reactions and Subsequent Transformations

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions can be promoted by Lewis acids, which activate the ring towards nucleophilic attack. rsc.org For example, the alkylation of the ring nitrogen in aziridines, a related strained ring system, activates the ring for opening by external nucleophiles. mdpi.com This provides a method for synthesizing N-alkylated amines while introducing a new functional group. mdpi.com Similarly, tertiary amines can catalyze the ring-opening of epoxides with amines or thiols. rsc.org

Reactions Involving the Azetidine Backbone

Beyond ring-opening, the azetidine backbone itself can participate in various chemical reactions. The development of methods for the synthesis of functionalized azetidines, such as through intramolecular C-H amination, highlights the ongoing interest in modifying this heterocyclic system. rsc.org

Table 2: Reactivity of the Azetidine Ring
Reaction TypeKey FeatureDriving ForcePotential Outcome
Ring-OpeningCleavage of C-N or C-C bondsRing StrainFormation of functionalized acyclic amines
Backbone FunctionalizationModification of the ring structureIntroduction of new substituentsSynthesis of novel azetidine derivatives

Oxidative Transformations of Tertiary Amines

Tertiary amines can undergo oxidation through various methods. For instance, the oxidation of secondary amines with ruthenium tetroxide (RuO₄) can lead to the formation of imines as primary intermediates, which can then be further oxidized. researchgate.net While this compound is a tertiary amine, the principles of oxidation at carbon atoms adjacent to the nitrogen are relevant. The oxidation of tertiary amines can lead to a variety of products, including N-oxides, or can result in dealkylation. The specific products formed would depend on the oxidant used and the reaction conditions.

RuO₄-mediated Oxidation Pathways and Intermediate Formation (e.g., imines)

Ruthenium tetroxide (RuO₄) is a potent oxidizing agent that readily reacts with tertiary amines. lew.ro The oxidation of N-benzylated tertiary amines by RuO₄, typically generated in situ from a ruthenium precursor (like RuO₂ or RuCl₃) and a co-oxidant (like NaIO₄), proceeds via an electrophilic attack on the C-H bonds located alpha to the nitrogen atom. lew.roicm.edu.pl For a molecule like this compound, there are two types of susceptible N-α-C-H bonds: those on the benzylic methylene (B1212753) groups (-CH₂Ph) and those on the azetidine ring's methylene groups (positions 2 and 4).

The initial and pivotal step in the oxidation mechanism is the abstraction of a hydride ion (H⁻) from an α-carbon, leading to the formation of a highly reactive iminium cation intermediate. lew.rocolab.ws This process involves the nitrogen's lone pair electrons, which assist in the formation of a new C=N⁺ double bond as the hydride is transferred to the ruthenium species. lew.ro The resulting iminium ion is then susceptible to nucleophilic attack. In the presence of water, the iminium ion is captured to form a hemiaminal, which can be further oxidized to an amide. lew.ro If the reaction is conducted in the presence of other nucleophiles, such as cyanide ions (NaCN), the corresponding α-aminonitriles can be formed, effectively trapping the iminium cation intermediate. icm.edu.plcolab.ws

Studies on analogous N-benzylated tertiary amines have revealed a competition between oxidation at the benzylic position and the other N-alkyl positions. lew.roepa.gov For instance, the RuO₄-mediated oxidation of N,N-dimethylbenzylamine results in products derived from attack at both the methyl and benzyl groups. epa.gov The regioselectivity of the oxidation is influenced by statistical factors and the electronic and steric environment of the C-H bonds. lew.roepa.gov In the case of this compound, oxidation could theoretically occur at either the benzylic position to form an N-benzyl-N-(azetidin-3-yl)benzamide (after hydrolysis and further oxidation) and benzaldehyde, or at the azetidine ring, which would lead to the formation of a lactam (an amide within the four-membered ring). The formation of imines, or more accurately their protonated form, iminium ions, is a central feature of this oxidative pathway. researchgate.netbeilstein-journals.org

Table 1: Products from RuO₄-mediated Oxidation of Analogous N-Benzylated Tertiary Amines

Substrate Oxidative Attack Site Resulting Products Reference
N,N-Dimethylbenzylamine N-methyl and N-benzyl N-methyl-N-benzylamides, Benzaldehyde epa.gov
N,N-Diethylbenzylamine N-ethyl and N-benzyl N-ethyl-N-benzylamides, Benzaldehyde epa.gov

Other Oxidative Processes

Beyond ruthenium-catalyzed reactions, other oxidative methods can transform N-substituted amines, often proceeding through similar iminium ion intermediates.

One notable method is the oxoammonium-catalyzed oxidation. chemrxiv.org This process utilizes a stable nitroxyl (B88944) radical, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is oxidized to its corresponding oxoammonium ion. This ion is a potent hydride acceptor and can oxidize N-substituted amines by abstracting a hydride from the α-C-H bond. chemrxiv.org This generates an iminium ion and a hydroxylamine, which is then re-oxidized to close the catalytic cycle. This method has proven effective for the oxidation of a wide range of carbamates, sulfonamides, and amides into their corresponding imides. chemrxiv.org

Visible-light photoredox catalysis offers another modern approach to amine oxidation. beilstein-journals.org In this process, a photosensitizer (often a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited-state catalyst can then oxidize a tertiary amine via a single-electron transfer (SET) to form an amine radical cation. beilstein-journals.org This radical cation is highly acidic at the α-C-H position and can be deprotonated to form an α-amino radical. A subsequent one-electron oxidation of this radical yields the key iminium ion intermediate, which can then engage in various synthetic transformations. beilstein-journals.org This method has been applied to aza-Henry reactions and 1,3-dipolar cycloadditions, all of which hinge on the in situ formation of the iminium ion. beilstein-journals.org

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies exclusively focused on this compound are not widely reported, the mechanisms of its key reactions can be understood by examining studies on structurally similar tertiary amines. The central theme in the oxidative reactivity of these amines is the formation of an iminium cation. lew.robeilstein-journals.org

In RuO₄-mediated oxidations, the mechanism is believed to involve a two-step process. lew.ro

Formation of an Iminium Ion: The reaction initiates with the formation of an ion pair between the amine and the oxidizing agent. A transition state is proposed where the nitrogen's lone pair facilitates the creation of a C=N⁺ double bond while a hydride is transferred from the α-carbon to the RuO₄. lew.ro

Nucleophilic Capture: The resulting electrophilic iminium ion is then rapidly captured by a nucleophile present in the reaction medium. With water, this leads to a hemiaminal that can be further oxidized. lew.ro

In visible-light photoredox catalysis, the mechanism to generate the iminium ion is different but the key intermediate is the same. beilstein-journals.orgrsc.org

Single-Electron Transfer (SET): The amine acts as an electron donor, transferring an electron to the photoexcited catalyst to form an amine radical cation. beilstein-journals.org

Deprotonation and Oxidation: The amine radical cation can then undergo deprotonation at the α-position to give an α-amino radical. This radical is a strong reducing agent and is easily oxidized in a second SET event to afford the iminium ion. beilstein-journals.org An alternative pathway involves hydrogen atom transfer (HAT) from the radical cation.

The table below summarizes the proposed initial steps in the oxidation of tertiary amines via these two distinct mechanisms.

Table 2: Comparison of Mechanistic Steps for Iminium Ion Formation

Mechanism Step 1 Step 2 Key Intermediate(s) Reference
RuO₄-mediated Oxidation Hydride abstraction from α-C-H bond by RuO₄. Formation of iminium cation and a reduced ruthenium species. Iminium Cation lew.ro

| Photoredox Catalysis | Single-electron transfer (SET) from amine to excited photocatalyst. | Deprotonation of the resulting amine radical cation, followed by a second SET. | Amine Radical Cation, α-Amino Radical, Iminium Cation | beilstein-journals.org |

Advanced Spectroscopic Analysis and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For N,N-dibenzylazetidin-3-amine, both ¹H and ¹³C NMR would provide crucial information.

¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the azetidine (B1206935) ring, the benzylic protons, and the aromatic protons of the two benzyl (B1604629) groups. The chemical shifts and coupling patterns of the azetidine ring protons would be particularly informative about the ring's conformation. The protons on the carbons adjacent to the nitrogen atoms would be expected to appear at a downfield chemical shift due to the deshielding effect of the nitrogen. nih.gov

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbons of the azetidine ring would likely appear in the aliphatic region, while the benzylic carbons and the aromatic carbons would be found further downfield. The chemical shifts of the carbons directly bonded to the nitrogen atoms would be influenced by the electron-withdrawing nature of the nitrogen. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
Benzylic (CH₂) ~3.6 Singlet
Azetidine Ring (CH) ~3.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic (ipso-C) ~138
Aromatic (ortho, meta, para-C) 127-129
Benzylic (CH₂) ~58
Azetidine Ring (CH) ~60

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Dynamic Studies

Due to the presence of the flexible benzyl groups and the potential for ring puckering in the azetidine moiety, this compound is an excellent candidate for analysis by advanced NMR techniques.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals, especially for the complex spin systems within the azetidine ring and the overlapping aromatic signals.

Variable Temperature (VT) NMR studies could provide insights into the conformational dynamics of the molecule. By recording spectra at different temperatures, it might be possible to observe changes in the chemical shifts or coalescence of signals, which would indicate the presence of different conformers that are interconverting on the NMR timescale. This could reveal information about the inversion barrier of the nitrogen atom and the puckering motion of the azetidine ring.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. As a tertiary amine, it would notably lack the N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. nih.govguidechem.com Key expected vibrations would include:

C-H stretching vibrations from the aromatic rings and the aliphatic portions of the molecule.

C-N stretching vibrations for the aliphatic and benzyl C-N bonds, typically found in the 1250–1020 cm⁻¹ region for aliphatic amines. guidechem.com

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for identifying the symmetric vibrations of the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Stretch 1600-1450

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can help in confirming the structure.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. nih.gov For this compound, this could lead to the formation of a stable benzyl cation (m/z 91) or a dibenzylaminium radical cation. Fragmentation of the azetidine ring would also be expected, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion m/z
[C₁₇H₂₀N₂]⁺ (Molecular Ion) 252.16
[C₇H₇]⁺ (Benzyl cation) 91

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior and structural properties of molecules. researchgate.net These methods solve the Schrödinger equation for a given molecular system, yielding information about energy, geometry, and various electronic properties.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure of molecules. abinit.org It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large organic molecules. nrel.gov The theory's foundation lies in the Hohenberg-Kohn theorems, which state that all ground-state properties of a system are a functional of the electron density. abinit.org

For this compound, DFT calculations would be employed to find its most stable three-dimensional conformation, known as the optimized structure. This process involves minimizing the molecule's total energy with respect to the positions of its atoms. Such calculations typically use a specific functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. nrel.govnih.gov The output provides precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) Note: The following data is representative and illustrates the typical output of a DFT calculation, as specific published data for this molecule is not available.

ParameterAtom ConnectionValue
Bond Lengths
C-N (azetidine ring)~ 1.47 Å
C-C (azetidine ring)~ 1.54 Å
N-C (benzyl)~ 1.45 Å
C-H~ 1.09 Å
Bond Angles
C-N-C (azetidine ring)~ 90°
H-C-H~ 109.5°
Dihedral Angles
C-C-N-C (azetidine ring)Varies with conformer

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. unimi.itaps.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous approach to studying electronic properties. rti.org

These calculations are crucial for determining key electronic descriptors of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Illustrative Electronic Properties for this compound Note: This table contains theoretical values typical for similar amine compounds to illustrate the results of ab initio calculations.

PropertyValue (eV)Description
E(HOMO) -5.80Energy of the Highest Occupied Molecular Orbital
E(LUMO) 0.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 6.30Indicates chemical stability and reactivity
Chemical Potential (µ) -2.65Measures the escaping tendency of an electron
Chemical Hardness (η) 3.15Resistance to change in electron distribution
Electrophilicity (ω) 1.12Capacity to accept electrons

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, which is defined by a constant value of electron density. uni-muenchen.de

The map is color-coded to identify electron-rich and electron-poor regions. researchgate.net

Red and Yellow regions indicate a negative electrostatic potential, signifying areas with an excess of electrons. These are the most likely sites for an electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atoms due to their lone pairs of electrons. mdpi.com

Blue regions indicate a positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack. In this compound, these would likely be found around the hydrogen atoms, particularly those attached to the azetidine ring. researchgate.net

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents, identifying potential sites for hydrogen bonding and other non-covalent interactions. scirp.org

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. frontiersin.org For a reaction involving this compound, theoretical modeling can map out the entire energy profile from reactants to products.

Conformational Analysis via Computational Methods

Computational methods perform this analysis by systematically rotating the molecule's flexible bonds, such as the bonds connecting the benzyl groups to the central nitrogen atom. mdpi.com For each generated structure, a geometry optimization and energy calculation are performed. nih.gov The resulting potential energy surface reveals the low-energy, stable conformers (local minima) and the energy barriers between them. This analysis helps to understand the molecule's preferred shape in different environments, which is crucial for predicting its biological activity and physical properties. rti.org

Illustrative Conformational Analysis of this compound Note: The following table presents hypothetical conformers and their relative energies to demonstrate the output of a conformational analysis.

Conformer IDDihedral Angle 1 (C-N-C-C)Dihedral Angle 2 (C-N-C-C)Relative Energy (kcal/mol)Population (%)
Conf-1 60° (gauche)60° (gauche)0.0075.3
Conf-2 60° (gauche)180° (trans)1.1014.5
Conf-3 180° (trans)180° (trans)2.5010.2

Conclusion

N,N-dibenzylazetidin-3-amine stands as a significant molecule within the domain of heterocyclic chemistry. Its structure, combining a strained but relatively stable azetidine (B1206935) ring with a reactive tertiary amine, makes it a versatile building block. Its synthesis, while requiring careful planning, provides access to a scaffold that is highly valued in medicinal chemistry. The ability to deprotect the azetidine nitrogen and further functionalize the molecule opens up pathways to a wide array of complex structures, underscoring the importance of such derivatives in the ongoing quest for novel and effective chemical entities.

Derivatization and Functionalization Strategies of N,n Dibenzylazetidin 3 Amine

Modification at the Azetidine (B1206935) Ring System

Functionalization of the core azetidine ring can introduce new chemical properties and stereochemical complexity. Strategies range from regioselective modification of the existing ring to the de novo synthesis of chiral azetidine precursors.

Direct and regioselective functionalization of a pre-formed azetidine ring, particularly at the C2 or C4 positions, is a significant synthetic challenge. One established approach for N-protected azetidines involves α-lithiation followed by trapping with an electrophile. uni-muenchen.de For an N-protected azetidine derivative, deprotonation at the carbon adjacent to the nitrogen (the α-position) can be achieved using a strong base like n-hexyllithium (B1586676) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). uni-muenchen.dethieme-connect.com The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new substituents.

While this method has been demonstrated effectively on N-Boc- and N-alkyl-2-arylazetidines, the principles can be extended to other N-protected azetidines. thieme-connect.com The choice of the nitrogen protecting group is crucial; electron-withdrawing groups like tert-butoxycarbonyl (Boc) can favor deprotonation at the α-benzylic position if an aryl group is present, whereas electron-donating alkyl groups tend to direct lithiation to the ortho-position of the aryl ring. thieme-connect.com For a scaffold like N,N-dibenzylazetidin-3-amine, the nitrogen of the azetidine ring would first need to be protected with a suitable group (e.g., Boc) to direct subsequent regioselective functionalization.

Introducing chirality into the azetidine ring is often best accomplished during the synthesis of the ring itself rather than by post-synthetic modification. A number of stereoselective methods have been developed to produce enantioenriched azetidines. nsf.govacs.orgnih.govnih.gov

One effective strategy involves the asymmetric [3+1]-cycloaddition of enoldiazoacetates and imido-sulfur ylides, catalyzed by a chiral copper(I)-sabox complex. This method yields chiral 2-azetine-carboxylates, which can be stereoselectively hydrogenated to produce tetrasubstituted azetidine-2-carboxylates with three chiral centers. nsf.gov

Another powerful approach utilizes chiral tert-butanesulfinamides as auxiliaries. acs.org This three-step method starts with the condensation of an aldehyde with the chiral sulfinamide, followed by organometallic addition and intramolecular substitution to form the azetidine ring with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantioenriched C2-substituted azetidine. This method is versatile, allowing for the introduction of aryl, vinyl, and various alkyl groups at the C2-position. acs.org By employing such synthetic routes, a chiral center can be established on the azetidine ring, which is then carried through to the final this compound analogue.

Transformations of the N-Benzyl Moieties

The N-benzyl groups on the exocyclic amine at the C3 position are primarily protecting groups. Their removal unmasks a primary amine, which is a key site for further diversification through alkylation or acylation.

The removal of N-benzyl groups is a common transformation in organic synthesis, with several reliable methods available. The primary application in this context is the deprotection of the exocyclic amine to yield a primary amine, which serves as a nucleophile for subsequent reactions.

Catalytic Transfer Hydrogenation (CTH) is a widely used method that is both rapid and efficient. mdma.cherowid.org This technique employs a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor, such as ammonium (B1175870) formate. mdma.cherowid.org The reaction is typically carried out in a protic solvent like methanol (B129727) at reflux temperature and proceeds under neutral conditions, which is advantageous for sensitive substrates. mdma.ch CTH has also been shown to be effective for on-DNA substrates, highlighting its compatibility with a wide range of functional groups. nih.gov

Hydrogenolysis using hydrogen gas is another classic method. This reaction is typically performed with a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. sigmaaldrich.com

Oxidative Debenzylation offers an alternative to hydrogenation-based methods. Ceric ammonium nitrate (B79036) (CAN) can cleanly debenzylate N-benzyl tertiary amines to the corresponding secondary amines. st-andrews.ac.ukrsc.orgresearchgate.netrsc.org This reaction is chemoselective, leaving other common protecting groups like N-benzyl amides, O-benzyl ethers, and O-benzyl esters intact. st-andrews.ac.ukrsc.orgrsc.org

Table 1: Comparison of Debenzylation Methods
MethodReagents & ConditionsKey FeaturesCitations
Catalytic Transfer Hydrogenation (CTH)10% Pd-C, Ammonium Formate, Methanol, RefluxRapid, neutral conditions, high yields. mdma.cherowid.org
Hydrogenolysis10% Pd-C, H₂ (balloon), Ethanol, RTStandard procedure, effective for many substrates. sigmaaldrich.com
Oxidative DebenzylationCeric Ammonium Nitrate (CAN), Acetonitrile/Water, RTChemoselective; tolerates benzyl (B1604629) ethers and amides. st-andrews.ac.ukrsc.orgrsc.org
CTH with 1,4-Cyclohexadiene10% Pd-C, 1,4-Cyclohexadiene, Ethanol/Acetic AcidSelective for N-debenzylation over O-debenzylation. lookchem.com

Following the removal of the benzyl groups, the resulting primary amine at the 3-position of the azetidine ring is readily available for further functionalization via N-alkylation or N-acylation. These reactions are fundamental for building molecular diversity from the core scaffold.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting the primary amine with an alkyl halide, often in the presence of a base to neutralize the resulting acid. wikipedia.org To achieve selective mono-alkylation and avoid the formation of tertiary amines, specific conditions can be employed, such as using cesium bases in anhydrous solvents. google.com An alternative, greener approach is the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a ruthenium or iridium catalyst. nih.gov This method generates water as the only byproduct. nih.gov

N-Acylation is the reaction of the primary amine with an acylating agent to form an amide bond. This is one of the most common reactions in chemistry. researchgate.net Acyl chlorides and acid anhydrides are frequently used reagents, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. libretexts.org For more complex syntheses, such as in peptide chemistry, coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxy-benzotriazole (HOBt) are used to facilitate amide bond formation from carboxylic acids under mild conditions. nih.govwikipedia.org

Table 2: Common Reagents for N-Alkylation and N-Acylation
Reaction TypeReagent ClassExamplesCitations
N-AlkylationAlkyl HalidesAlkyl bromides, Alkyl iodides wikipedia.orggoogle.com
Alcohols (Borrowing Hydrogen)Primary alcohols with Ru or Ir catalyst nih.gov
N-AcylationAcyl HalidesAcetyl chloride, Benzoyl chloride libretexts.orgresearchgate.net
Acid AnhydridesAcetic anhydride libretexts.org
Carboxylic Acids + Coupling AgentsEDC, HOBt, HATU nih.govwikipedia.orgnih.gov

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The 3-aminoazetidine (3-AAz) moiety, derived from precursors like this compound, is a powerful tool for constructing complex molecules, particularly cyclic peptides. researchgate.netnih.gov The strained four-membered ring acts as a potent turn-inducing element, facilitating the macrocyclization of small peptide chains that are otherwise difficult to cyclize. nih.gov

In this approach, a protected 3-aminoazetidine unit is incorporated into a linear peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. researchgate.netnih.govpeptide.com The presence of the azetidine residue pre-organizes the linear precursor into a conformation amenable to ring closure. Subsequent macrocyclization under standard coupling conditions proceeds with greatly improved efficiency for tetra-, penta-, and hexapeptides. nih.gov

A key advantage of this method is the stability of the azetidine ring, which remains intact during the final deprotection of amino acid side chains with strong acids. nih.gov Furthermore, the azetidine nitrogen itself can be a point for late-stage functionalization after the macrocycle has been formed. This allows for the attachment of various functionalities, such as fluorescent dyes or biotin (B1667282) tags, providing a route to sophisticated molecular probes and peptidomimetics. researchgate.netnih.gov The incorporation of a 3-AAz unit has also been shown to improve the stability of cyclic peptides against proteolytic degradation. nih.gov

Applications in Organic Synthesis As a Building Block

Utilization in the Construction of Complex Organic Molecules

While specific examples detailing the use of N,N-dibenzylazetidin-3-amine in the total synthesis of complex natural products or pharmaceuticals are not readily found, the azetidine (B1206935) core is a recognized motif in medicinal chemistry. nih.gov The rigid structure of the azetidine ring can be used to constrain the conformation of molecules, which is a valuable strategy in drug design to enhance binding affinity and selectivity for biological targets. The N,N-dibenzyl protecting groups can be carried through several synthetic steps before deprotection to reveal the primary amine for further functionalization.

Role in the Synthesis of Other Nitrogen-Containing Heterocycles

The strained nature of the azetidine ring makes it susceptible to ring-expansion reactions, providing a pathway to larger, more common nitrogen-containing heterocycles such as pyrrolidines and piperidines. For instance, reactions involving ring expansion of aziridines to azetidines have been developed, suggesting that similar strategies could potentially be applied to azetidines to form five-membered rings. askfilo.comnih.gov These transformations often involve the cleavage of a carbon-carbon or carbon-nitrogen bond within the ring, followed by the insertion of new atoms. While specific methodologies commencing from this compound are not documented, the general principles of such ring expansions are well-established in organic synthesis. northumbria.ac.uk

Precursor for Advanced Synthetic Intermediates

This compound can serve as a precursor to a variety of advanced synthetic intermediates. Removal of the benzyl (B1604629) groups via catalytic hydrogenation would yield azetidin-3-amine (B9764), a versatile intermediate itself. The resulting primary amine can then be elaborated through a wide range of reactions, including acylation, alkylation, and arylation, to introduce diverse functionalities. For example, the synthesis of 3,4-dihydroquinazolines has been achieved from 2-aminobenzylamine, demonstrating a pathway where a primary amine is a key functional handle for constructing more complex heterocyclic systems. researchgate.net

The azetidine ring can also be functionalized at other positions. For instance, N-Boc-3-azetidinone is a known intermediate that can be used to synthesize a library of azetidine-piperazine diamides for biological screening. rsc.org Although not directly applicable to this compound, this illustrates the potential for the azetidine core to be a foundation for combinatorial library synthesis.

Development of Novel Synthetic Methodologies Using the this compound Core

The unique reactivity of the strained azetidine ring can be harnessed for the development of novel synthetic methodologies. For example, [2+2] cycloaddition reactions are a common method for the synthesis of azetidines. rsc.orgchemrxiv.org In reverse, the ring strain can be exploited in ring-opening reactions with various nucleophiles to generate functionalized acyclic amines.

Furthermore, palladium-catalyzed rearrangements of allylic amines have been shown to effect two-carbon ring expansions of pyrrolidines and piperidines. northumbria.ac.uk It is conceivable that analogous methodologies could be developed for azetidine systems, transforming them into larger heterocyclic structures. The development of such novel transformations would further establish the utility of substituted azetidines like this compound as valuable building blocks in synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic conditions for N,N-dibenzylazetidin-3-amine to achieve high yield and purity?

The standard procedure involves a 1.0 mmol scale reaction with dibenzylamine, yielding 53% of the product as a yellow solid (m.p. 138–139°C). Key parameters include solvent selection (CHCl₃:MeOH:acetone for TLC analysis, Rf = 0.43) and isolation as the bis-TFA salt for NMR characterization (¹H, ¹³C, ¹⁹F) . Optimization may focus on scaling, solvent ratios, or salt formation to improve crystallinity.

Q. Which analytical methods are essential for characterizing this compound, and what critical data should be reported?

Primary techniques include:

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (for salt forms) to confirm structure and purity .
  • Melting point analysis : Reported as 138–139°C to validate consistency with literature .
  • TLC : Rf value (0.43 in 20:2:1 CHCl₃:MeOH:acetone) for reaction monitoring . Advanced studies may incorporate mass spectrometry or X-ray crystallography for derivative characterization (e.g., CNBF derivatization for amines) .

Advanced Research Questions

Q. How can reductive amination strategies be adapted for synthesizing this compound derivatives?

Pd/NiO-catalyzed reductive amination under H₂ atmosphere (25°C, 10 hours) has been effective for analogous amines (e.g., N-benzylnaphthalen-1-amine, 84% yield) . Adapting this method requires optimizing substrate ratios, hydrogen pressure, and catalyst loading. Comparative studies with alternative catalysts (e.g., Pd/C) could address efficiency or selectivity gaps.

Q. What side reactions or byproducts occur during this compound synthesis, and how can they be mitigated?

Byproducts may arise from incomplete benzylation or azetidine ring opening. Mitigation strategies include:

  • Salt formation : Using TFA to stabilize the product and reduce side reactions .
  • Derivatization : CNBF-based derivatization (e.g., for biogenic amines) to isolate and characterize impurities via X-ray crystallography .
  • Purification : Column chromatography with optimized solvent systems to separate unreacted dibenzylamine.

Q. How do reaction parameters (solvent, temperature, catalyst) influence the stereochemical outcomes of this compound synthesis?

Solvent polarity (e.g., CHCl₃ vs. MeOH) affects reaction kinetics and stereoselectivity. Lower temperatures (e.g., 25°C) may favor kinetic control, while higher temperatures could promote thermodynamic products. Catalyst selection (e.g., Pd/NiO vs. homogeneous catalysts) impacts hydrogenation efficiency and steric outcomes . Systematic parameter screening via DoE (Design of Experiments) is recommended.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Segregate halogenated solvents (e.g., CHCl₃) and TFA salts for appropriate hazardous waste streams .

Data Contradiction and Methodological Challenges

Q. How can discrepancies in reported yields for this compound be resolved?

Variability in yields (e.g., 53% vs. higher yields for similar amines ) may stem from differences in workup (e.g., salt formation) or catalyst efficiency. Replication studies should standardize parameters like reaction scale, purification methods, and analytical validation. Cross-lab comparisons using shared reference samples can identify systematic errors.

Q. What advanced techniques address challenges in detecting trace impurities in this compound?

High-resolution mass spectrometry (HRMS) and hyphenated techniques (e.g., LC-NMR) are critical for identifying low-abundance byproducts. Derivatization with agents like CNBF enhances detection limits for amine-related impurities .

Methodological Recommendations

  • Synthetic Optimization : Screen alternative catalysts (e.g., Pd/NiO) and solvents to improve yield .
  • Analytical Rigor : Use isotopic labeling (e.g., ¹³C, ¹⁵N) for mechanistic studies or metabolic tracing .
  • Safety Compliance : Adopt OSHA/GHS guidelines for handling hazardous reagents (e.g., TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.